molecular formula C8H16N2O2S B1465023 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1249024-78-9

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B1465023
CAS RN: 1249024-78-9
M. Wt: 204.29 g/mol
InChI Key: WCTCMYLESNOTNP-UHFFFAOYSA-N
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Description

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, also known as 8-methanesulfonyl-3,8-diazabicyclo[3.2.1]octane, is a compound with the molecular formula C7H14N2O2S . This compound is a part of the class of organic compounds known as azabicyclo[3.2.1]octanes .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves complex reactions. For instance, one approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic framework that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . The compound has an average mass of 190.263 Da and a monoisotopic mass of 190.077591 Da .


Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of chemical reactions. For example, primary and secondary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction, such as the Hofmann elimination .

Scientific Research Applications

Biotransformation and Rearrangement Insights

Research into the biotransformation and rearrangement of sulfonylhydrazine-alkylating agents, closely related to the structural family of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine, reveals complex metabolic pathways. For instance, laromustine, a compound with a similar sulfonyl functional group, undergoes various degradation and hydrolysis processes, producing multiple metabolites. Notably, enzymes CYP2B6 and CYP3A4/5 catalyze the formation of a hydroxylated metabolite, with further analysis indicating the potential for structural rearrangement and the generation of reactive intermediates possibly linked to observed toxicities in clinical trials. This illustrates the intricate dynamics of drug metabolism and the generation of reactive species, which could inform the development and safety assessment of related compounds (Nassar, Wisnewski, & King, 2016).

Degradation of Nitrogen-containing Compounds

The degradation of nitrogen-containing compounds, such as amines and azo dyes, through advanced oxidation processes (AOPs) is a critical area of environmental science research relevant to the applications of nitrogen-containing drugs. AOPs effectively mineralize resistant organic pollutants, including those with amino functional groups. This area of study is pivotal for understanding the environmental fate and treatment of pharmaceutical residues, offering insights into sustainable practices for managing drug-related environmental contamination. The effectiveness of various AOPs, including ozone and Fenton processes, in degrading amines highlights the potential for these methods to mitigate the environmental impact of nitrogen-containing pharmaceuticals (Bhat & Gogate, 2021).

Synthesis of N-heterocycles

The use of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of N-heterocycles, is a significant area of research. This methodology facilitates the creation of structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds. Such research not only advances synthetic organic chemistry but also provides essential insights into the development of new pharmaceuticals and materials with potential applications in drug discovery and material science (Philip, Radhika, Saranya, & Anilkumar, 2020).

Application in Organic Synthesis

The application of N-halo reagents in organic synthesis, including the formation of N-halo amines and sulfonamides, presents a versatile approach to various functional group transformations. This methodology supports the synthesis of compounds with potential pharmacological activities, showcasing the broad utility of N-functionalization reactions in medicinal chemistry. Such studies underline the importance of developing new reagents and methods for the efficient synthesis of bioactive molecules, which could be directly relevant to the design and optimization of drugs based on the this compound scaffold (Kolvari, Ghorbani-Choghamarani, Salehi, Shirini, & Zolfigol, 2007).

Future Directions

The future directions for the study and application of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine and similar compounds could involve further exploration of their synthetic methodologies, potential applications in drug discovery, and their role as key synthetic intermediates in total synthesis .

Biochemical Analysis

Biochemical Properties

8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including tropinone reductase I and tropinone reductase II, which are involved in the biosynthesis of tropane alkaloids . The compound’s interaction with these enzymes can lead to inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with various proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of nicotinic acetylcholine receptors, which play a critical role in cell signaling . By binding to these receptors, this compound can alter the downstream signaling pathways, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For example, its interaction with tropinone reductase I results in enzyme inhibition, while its interaction with tropinone reductase II can lead to enzyme activation . These interactions are mediated by the compound’s unique bicyclic structure, which allows it to fit into the active sites of these enzymes and modulate their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of tropane alkaloids, where it interacts with tropinone reductase I and tropinone reductase II . These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within specific tissues can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

properties

IUPAC Name

8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTCMYLESNOTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696325
Record name 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249024-78-9
Record name 8-(Methanesulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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